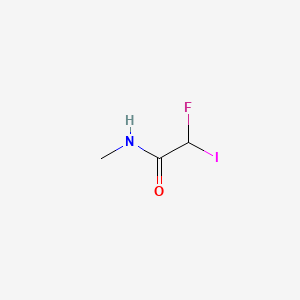N-Methyl iodofluoroacetamide
CAS No.: 883499-47-6
Cat. No.: VC3838017
Molecular Formula: C3H5FINO
Molecular Weight: 216.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 883499-47-6 |
|---|---|
| Molecular Formula | C3H5FINO |
| Molecular Weight | 216.98 g/mol |
| IUPAC Name | 2-fluoro-2-iodo-N-methylacetamide |
| Standard InChI | InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) |
| Standard InChI Key | YTCJMPNDFGALAO-UHFFFAOYSA-N |
| SMILES | CNC(=O)C(F)I |
| Canonical SMILES | CNC(=O)C(F)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
N-Methyl iodofluoroacetamide is systematically named as 2-fluoro-2-iodo-N-methylacetamide, with the SMILES notation . The InChIKey identifier provides a standardized reference for its stereochemical configuration. The compound’s structure comprises a central acetamide backbone substituted with fluorine and iodine atoms at the α-carbon position, while the amide nitrogen is methylated. This arrangement creates a highly polarized molecule with significant dipole moments, influencing its solubility and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 883499-47-6 |
| Molecular Formula | |
| Molecular Weight | 217 g/mol |
| SMILES | |
| InChIKey | YTCJMPNDFGALAO-UHFFFAOYSA-N |
| XLogP3-AA (Partition Coefficient) | 1.2 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-methyl iodofluoroacetamide typically involves halogen-exchange reactions or direct iodination of fluorinated precursors. One documented method involves the reaction of iodofluoroacetic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):
This route yields the target compound with a purity of ≥95%, as reported by suppliers specializing in custom organofluorine synthesis . Alternative approaches include the use of N-methylfluoroacetamide as a starting material, followed by electrophilic iodination using iodine monochloride () in an inert solvent .
Purification and Quality Control
Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical validation by HPLC and confirms the absence of residual solvents or unreacted intermediates. Commercial batches are stored at -20°C to prevent thermal decomposition, with shelf lives exceeding 24 months under inert atmospheres .
Physicochemical Properties
Thermal and Phase Behavior
N-Methyl iodofluoroacetamide exhibits a boiling point of at 760 mmHg and a vapor pressure of mmHg at 25°C. The compound’s high density () and polarizability () suggest strong London dispersion forces and dipole-dipole interactions in the solid state. Notably, its melting point remains uncharacterized due to decomposition upon heating .
Solubility and Reactivity
The compound is sparingly soluble in water but miscible with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Reactivity studies indicate susceptibility to nucleophilic substitution at the iodine-bearing carbon, making it a potential substrate for Suzuki-Miyaura cross-coupling reactions. The fluorine atom’s electronegativity further enhances the electrophilicity of the adjacent carbonyl group .
Applications in Scientific Research
Organic Synthesis
N-Methyl iodofluoroacetamide serves as a versatile building block in the preparation of fluorinated heterocycles and iodinated pharmaceuticals. Its dual halogen functionality enables sequential functionalization—fluorine acts as a directing group, while iodine participates in metal-catalyzed coupling reactions. Recent studies have exploited this reactivity to synthesize fluoroiodoaryl compounds with applications in positron emission tomography (PET) tracer development .
Biochemical Studies
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (long-term), -4°C (short-term) |
| Incompatible Substances | Strong oxidizers, bases |
| First Aid Measures | Flush eyes with water for 15 minutes; seek medical attention if irritation persists |
Future Directions and Unresolved Questions
Despite its synthetic utility, critical gaps remain in understanding N-methyl iodofluoroacetamide’s biochemical interactions and long-term stability. Future research priorities include:
-
Thermal Decomposition Pathways: Elucidating degradation products under accelerated aging conditions.
-
Toxicity Profiling: Conducting in vitro cytotoxicity assays to establish safe handling thresholds.
-
Catalytic Applications: Exploring its role as a ligand in transition metal catalysis for C–F bond activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume